ethyl N,N'-diisopropylcarbamimidate

Description

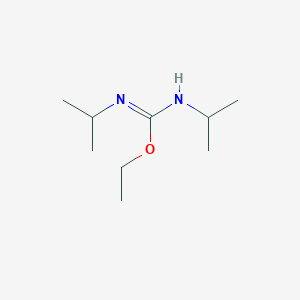

Structure

3D Structure

Properties

IUPAC Name |

ethyl N,N'-di(propan-2-yl)carbamimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-6-12-9(10-7(2)3)11-8(4)5/h7-8H,6H2,1-5H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCYHQMYJIEKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=NC(C)C)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

O-ethyl-N,N'-diisopropylisourea chemical structure and molecular weight

An In-depth Technical Guide to O-ethyl-N,N'-diisopropylisourea

Abstract

O-ethyl-N,N'-diisopropylisourea is a specialized organic reagent with significant utility in synthetic chemistry, particularly within pharmaceutical and peptide research. As a member of the isourea family, it serves as an efficient coupling agent and a precursor for the introduction of specific functional groups. This guide provides a comprehensive overview of its core chemical and physical properties, elucidates its structural characteristics, and details its primary applications. A representative experimental workflow is provided to illustrate its practical use in esterification reactions, a cornerstone of its synthetic utility. This document is intended for researchers, chemists, and professionals in drug development who require a technical understanding of this versatile reagent.

Molecular and Structural Characteristics

The utility of O-ethyl-N,N'-diisopropylisourea in chemical synthesis is fundamentally derived from its unique molecular structure and resulting physicochemical properties.

Chemical Structure and Isomerism

O-ethyl-N,N'-diisopropylisourea, also known by its synonym Ethyl N,N'-Diisopropylcarbamimidate, possesses a central carbamimidate core.[1][2] The structure features an ethyl group bound to the oxygen atom (hence "O-ethyl") and two isopropyl groups, one attached to each of the two nitrogen atoms (N,N'-diisopropyl). This arrangement distinguishes it from other urea isomers and is critical to its reactivity profile.

The presence of the C=N double bond and the adjacent single bonds dictates the molecule's geometry and electronic distribution, making the central carbon atom electrophilic and susceptible to nucleophilic attack, which is the basis of its function as a coupling agent.

Caption: 2D Chemical Structure of O-ethyl-N,N'-diisopropylisourea.

Molecular Formula and Weight

The fundamental quantitative descriptors of the molecule are summarized below. These values are essential for stoichiometric calculations in reaction planning.

| Descriptor | Value | Source |

| Molecular Formula | C₉H₂₀N₂O | [1][3][4] |

| Molecular Weight | 172.27 g/mol | [1][3][4] |

| CAS Number | 60683-30-9 | [1][3][4] |

Physicochemical Properties

O-ethyl-N,N'-diisopropylisourea is a liquid under standard conditions, with specific properties that dictate its handling, storage, and use in various solvent systems.[4]

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [2][3][4] |

| Boiling Point | 65°C at 10 mmHg | [2][3][4] |

| Density | 0.865 g/mL at 20°C | [3] |

| Refractive Index | 1.43 | [1][2][4] |

| Flash Point | 121°C | [1][4] |

| Purity | >98.0% (GC) | [3][4] |

Role in Organic Synthesis

The primary value of O-ethyl-N,N'-diisopropylisourea lies in its application as a versatile reagent in organic synthesis. It is particularly noted for its role in forming stable bonds, making it valuable in the preparation of pharmaceutical intermediates and the modification of peptides.[3]

Primary Application: Esterification of Carboxylic Acids

A key application of this reagent is in the ethyl esterification of carboxylic acids.[4] The isourea functional group acts as an excellent activating agent. The reaction proceeds by the protonation of one of the isourea nitrogen atoms by the carboxylic acid. This is followed by the nucleophilic attack of the carboxylate onto the central carbon of the isourea. The subsequent collapse of this intermediate releases the desired ethyl ester and the N,N'-diisopropylurea byproduct, which is generally stable and easily separated. This method is valued for its mild conditions and high efficiency.

Caption: Simplified workflow for esterification using the isourea reagent.

Utility in Pharmaceutical and Peptide Chemistry

In the context of drug development and peptide synthesis, O-ethyl-N,N'-diisopropylisourea is employed for the introduction of the isourea functional group or for facilitating coupling reactions.[3] Its ability to form stable bonds under controlled conditions allows for the modification of complex molecules with potential biological activity.[3] This includes the synthesis of intermediates for agrochemicals and active pharmaceutical ingredients (APIs).[3]

Experimental Protocol: Representative Ethyl Esterification

The following is a generalized, self-validating protocol for the ethyl esterification of a generic carboxylic acid using O-ethyl-N,N'-diisopropylisourea. This protocol is based on its established application as an esterification agent.[4]

Objective: To synthesize the ethyl ester of a carboxylic acid.

Materials:

-

Carboxylic Acid (Substrate)

-

O-ethyl-N,N'-diisopropylisourea (Reagent, typically 1.5-3.0 equivalents)

-

Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

-

Celite or silica gel for filtration/purification

-

Rotary evaporator

Methodology:

-

Preparation: A round-bottom flask is charged with the carboxylic acid (1.0 eq.). The flask is then flushed with an inert gas (e.g., Nitrogen) to ensure anhydrous conditions, as the reagent is moisture-sensitive.[4]

-

Dissolution: Anhydrous solvent (e.g., DCM) is added to dissolve the carboxylic acid under stirring.

-

Reagent Addition: O-ethyl-N,N'-diisopropylisourea (1.5-3.0 eq.) is added dropwise to the solution at room temperature or under cooling (e.g., 0 °C), depending on the reactivity of the substrate.

-

Reaction: The reaction mixture is stirred at room temperature. The progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, a non-polar solvent like hexane may be added to precipitate the N,N'-diisopropylurea byproduct.

-

Purification: The mixture is filtered through a pad of celite to remove the precipitated urea. The filtrate is then concentrated under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude residue is purified by column chromatography on silica gel to yield the pure ethyl ester.

Safety, Handling, and Storage

Proper handling and storage are critical to maintaining the reagent's purity and ensuring laboratory safety.

-

Storage: The compound should be stored in a tightly sealed container in a refrigerated environment (2-8°C or 0-10°C).[3][4] It is recommended to store it under an inert gas atmosphere.[4]

-

Handling: O-ethyl-N,N'-diisopropylisourea is sensitive to moisture and heat.[4] Therefore, it should be handled in a dry, well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

-

MySkinRecipes. O-Ethyl-N,N'-diisopropylisourea. [Link]

-

PureSynth. O-Ethyl-NN-Diisopropylisourea 98.0%(GC). [Link]

Sources

Precision O-Alkylation via Isourea Reagents: A Mechanistic and Practical Guide

Executive Summary This technical guide details the mechanism and application of O-alkylisoureas as alkylating agents for carboxylic acids. Unlike the classical Steglich esterification—which activates the acid to acylate an alcohol—this protocol inverts the logic: it activates the alcohol (as an isourea) to alkylate the acid. This distinction is critical for substrates prone to racemization or steric hindrance, offering a mild, neutral-pH alternative to diazomethane or alkyl halides.

Part 1: The Mechanistic Core

The power of this transformation lies in its ability to convert a hydroxyl group—a poor leaving group—into a urea-based leaving group, one of the best in organic synthesis. The reaction proceeds in two distinct phases: Isourea Formation and Carboxylate Alkylation .

Phase A: Copper(I)-Catalyzed Isourea Formation

The reaction between a carbodiimide (e.g., DCC) and an alcohol is kinetically slow. The "Inoue Method" utilizes Copper(I) Chloride (CuCl) as a Lewis acid catalyst to coordinate with the carbodiimide nitrogen, lowering the activation energy for the alcohol's nucleophilic attack.

Phase B: The SN2 Alkylation Event

Once formed, the O-alkylisourea acts as a "chemical chameleon." Upon addition of a carboxylic acid, the basic isourea nitrogen accepts a proton. This generates a highly electrophilic alkyl species. The carboxylate anion then attacks the alkyl carbon in a classic SN2 fashion, displacing the stable urea byproduct.

Mechanistic Visualization

The following diagram illustrates the pathway, highlighting the critical inversion of configuration at the alcohol center.

Caption: The two-stage mechanism: CuCl-catalyzed formation of the O-alkylisourea followed by acid-mediated SN2 displacement.

Part 2: Reagent Architecture & Selection

Success depends on matching the carbodiimide to the downstream purification strategy. While DCC is the historical standard, DIC and EDC offer distinct advantages in modern workflows.

Comparative Reagent Profile

| Reagent | Full Name | Urea Byproduct Solubility | Recommended Application |

| DCC | Dicyclohexylcarbodiimide | Insoluble in DCM/Ether | Standard scale. Urea precipitates and is removed by filtration.[1] |

| DIC | Diisopropylcarbodiimide | Soluble in DCM | Solid-phase synthesis or when urea precipitation traps product. |

| EDC·HCl | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water Soluble | Solution phase where filtration is difficult; urea removed by aqueous wash. |

| CuCl | Copper(I) Chloride | N/A | Mandatory Catalyst. Without CuCl, isourea formation is sluggish (days vs. hours). |

Part 3: Stereochemical Implications (The "Walden" Check)

Researchers must account for stereochemistry. Unlike Fisher esterification (which retains alcohol configuration), the isourea method proceeds via O-alkylation of the carboxylate .

-

Mechanism: SN2 (Bimolecular Nucleophilic Substitution).

-

Outcome: Complete Inversion of Configuration at the alcohol carbon.

-

Implication: If you start with an (R)-alcohol, you will obtain the (S)-ester (assuming priority rules remain constant).

Expert Insight: This inversion is a feature, not a bug. It allows for the predictable synthesis of specific enantiomers from chiral pools (e.g., converting menthol or chiral lactates) without racemizing the carboxylic acid partner.

Part 4: Experimental Protocol (The Inoue Method)

This protocol describes the synthesis of an ester from a secondary alcohol and a hindered carboxylic acid.

Workflow Visualization

Caption: Step-by-step workflow for the Inoue O-alkylation protocol.

Detailed Methodology

-

Isourea Formation (The Activation Step):

-

In a flame-dried flask under Argon, dissolve the alcohol (1.0 equiv) in anhydrous THF or DCM.

-

Add Carbodiimide (1.1 equiv).

-

Add CuCl (0.05 equiv). Note: The solution will often turn green/brown.

-

Stir at room temperature for 2–12 hours.

-

Self-Validating Check: Monitor by IR. The carbodiimide peak (~2120 cm⁻¹) should decrease, and a new C=N stretch (~1660 cm⁻¹) for the isourea should appear.

-

-

Esterification (The Displacement Step):

-

Once isourea formation is complete (TLC/IR confirmation), add the carboxylic acid (1.0 equiv).

-

Optional: For highly hindered substrates, microwave irradiation (100°C, 5-10 min) can replace overnight reflux [1].

-

If using thermal heating, reflux for 12–24 hours.

-

-

Workup:

-

For DCC: Cool to 0°C to precipitate dicyclohexylurea (DCU). Filter through a Celite pad.

-

For DIC/EDC: Dilute with Et₂O, wash with NaHCO₃ (sat.) to remove unreacted acid, then brine.

-

Purify via flash column chromatography.

-

Part 5: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield of Isourea | Inactive Catalyst | Use fresh CuCl (should be white/off-white, not green). |

| N-Acylurea Side Product | Thermal Rearrangement | Reduce reaction temperature during acid addition; ensure isourea is fully formed before adding acid. |

| No Reaction (Sterics) | SN2 Failure | Switch solvent to non-polar (Toluene) and increase temp to 110°C, or use Microwave acceleration [1]. |

| Racemization of Acid | Basic Conditions | This method is generally safe for acids. If observed, ensure reagents are anhydrous; water can hydrolyze isourea to urea + alcohol. |

References

-

Chighine, A., Crosignani, S., Arnal, M. C., Bradley, M., & Linclau, B. (2009). Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration.[2][3] The Journal of Organic Chemistry, 74(13), 4753–4762. [Link]

-

Inoue, Y., Toyofuku, M., Taguchi, M., Okada, S., & Hashimoto, H. (1979). O-Alkylation of Phenols with Dicyclohexylcarbodiimide. Bulletin of the Chemical Society of Japan, 52(2), 469–473. [Link]

-

Vowinkel, E. (1967). Die Reaktion von Carbonsäuren mit Carbodiimiden und Alkoholen (The Reaction of Carboxylic Acids with Carbodiimides and Alcohols). Chemische Berichte, 100(10), 3260–3270. [Link]

Sources

Technical Guide: Stability and Storage of O-Ethyl-N,N'-diisopropylisourea

Part 1: Executive Summary & Chemical Profile

O-Ethyl-N,N'-diisopropylisourea (CAS: 60683-30-9) is a potent alkylating reagent primarily utilized in organic synthesis for the esterification of carboxylic acids and the modification of peptides. Often generated in situ or isolated as a colorless liquid, its utility relies on the electrophilicity of the O-ethyl group.

However, this thermodynamic potential for alkylation makes the compound inherently unstable in storage. It acts as a "loaded spring," prone to releasing its ethyl group either to water (hydrolysis) or to its own nitrogen atoms (rearrangement).

Critical Storage Directive: To maintain >98% purity, this reagent must be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen) . Failure to control moisture and temperature triggers irreversible conversion into thermodynamically stable, non-reactive urea byproducts.

Chemical Specifications

| Parameter | Specification |

| Molecular Formula | C₉H₂₀N₂O |

| Molecular Weight | 172.27 g/mol |

| Physical State | Colorless to light yellow liquid |

| Boiling Point | ~65°C at 10 mmHg |

| Primary Reactivity | O-Alkylation (Electrophilic Ethyl donor) |

| Storage Class | Refrigerated (2–8°C), Moisture Sensitive |

Part 2: Mechanisms of Degradation

Understanding the "why" behind the storage protocols is essential for troubleshooting. The instability of O-ethyl-N,N'-diisopropylisourea stems from two competing degradation pathways: Hydrolysis and Thermal Rearrangement .

Hydrolytic Decomposition (Moisture Sensitivity)

The isourea functionality is a basic amidine derivative. In the presence of atmospheric moisture, the imino carbon becomes susceptible to nucleophilic attack by water.

-

Mechanism: Water attacks the central carbon, leading to the elimination of ethanol and the formation of N,N'-diisopropylurea (DIU) .

-

Impact: DIU is a precipitating solid (urea "crash out") that is chemically inert for alkylation purposes. This reaction is catalyzed by trace acids.

Thermal Rearrangement (The Chapman-Like Shift)

Even in the absence of water, O-alkyl isoureas are thermodynamically unstable relative to their N-alkyl urea isomers.

-

Mechanism: Under thermal stress, the ethyl group migrates from the oxygen to one of the nitrogen atoms. This is effectively an intramolecular auto-alkylation.

-

Result: Formation of N-ethyl-N,N'-diisopropylurea . This byproduct is a liquid contaminant that is difficult to separate from the active reagent and possesses no alkylating power.

Visualization of Degradation Pathways

The following diagram illustrates the kinetic and thermodynamic sinks that must be avoided during storage.

Caption: Figure 1. Competing degradation pathways for O-ethyl isoureas. Storage protocols aim to block both the upper (moisture) and lower (thermal) branches.

Part 3: Optimized Storage Protocol

This protocol is designed to be self-validating. If the reagent turns cloudy (urea formation) or shifts in refractive index (rearrangement), the protocol has been breached.

Step-by-Step Storage Workflow

-

Container Selection:

-

Material: Borosilicate glass (Type I). Avoid plastics (LDPE/HDPE) as isoureas can swell polymers and leach plasticizers.

-

Seal: Teflon-lined screw cap or crimp seal. Parafilm is insufficient for long-term storage as it is permeable to organic vapors.

-

-

Atmospheric Control (The "Blanket"):

-

Upon receipt or after use, the headspace of the container must be purged with dry Argon or Nitrogen.

-

Reasoning: This displaces humid air, preventing the hydrolysis pathway described in Fig 1.

-

-

Temperature Regulation:

-

Set Point: 2°C to 8°C.

-

Warning: Do not freeze (-20°C) unless the manufacturer explicitly specifies. Freezing/thawing cycles can induce condensation inside the cap, introducing water upon opening.

-

-

Handling:

-

Allow the container to equilibrate to room temperature before opening.

-

Causality: Opening a cold bottle in a warm lab causes immediate condensation of atmospheric water onto the reagent surface, initiating hydrolysis.

-

Storage Stability Matrix

| Condition | Estimated Stability | Primary Degradation Mode |

| 2–8°C, Inert Gas | 12–18 Months | Slow Hydrolysis (trace moisture) |

| 20–25°C, Inert Gas | 1–3 Months | Thermal Rearrangement (O→N) |

| 20–25°C, Air Exposed | < 1 Week | Rapid Hydrolysis (DIU precipitation) |

Part 4: Quality Control & Self-Validation

Before using O-ethyl-N,N'-diisopropylisourea in critical synthesis (e.g., GMP peptide coupling), validate its integrity using these methods.

Visual Inspection (The "Cloud" Test)

-

Observation: The liquid should be clear and colorless/light yellow.[1]

-

Fail Criteria: Any turbidity, white suspension, or solid precipitate at the bottom indicates the formation of N,N'-diisopropylurea (DIU).

-

Remediation: Filtration can remove DIU, but the effective concentration of the ethylating agent has decreased. Recalculate stoichiometry.

1H-NMR Validation

NMR is the gold standard for detecting the "silent killer" (N-ethyl rearrangement) which does not precipitate.

-

Solvent: CDCl₃

-

Diagnostic Signals:

-

Active Reagent: Look for the O-CH₂ quartet at ~4.0–4.2 ppm .

-

Hydrolysis Product (DIU): Look for the urea N-H protons (broad singlets) and absence of ethyl signals (if EtOH has evaporated).

-

Rearrangement Product: Look for N-CH₂ quartet shifted upfield (typically ~3.2–3.5 ppm ) compared to the O-CH₂.

-

-

Protocol: Integration of the O-CH₂ vs. N-CH₂ peaks provides the exact molar purity.

Part 5: References

-

PureSynth. (n.d.). Safety Data Sheet and Storage Recommendations for Isourea Derivatives. Retrieved from [Link]

-

Crosignani, S., et al. (2009).[2] "Fast, Microwave-Assisted Formation of Carboxylic Esters via Reaction of Carboxylic Acids with O-Alkylisoureas." Journal of Organic Chemistry, 74(12), 4638–4641. (Demonstrates the utility and reactivity profile of O-alkyl isoureas).

-

Mathias, L. J. (1979). "Iso-ureas: Synthesis and Applications." Synthesis, 1979(08), 561-576. (Review of isourea chemistry including thermal rearrangement mechanisms).

Sources

Methodological & Application

Application Notes and Protocols for the Mild Esterification of Phenols using O-Ethyl-N,N'-diisopropylisourea

For: Researchers, scientists, and drug development professionals.

Introduction: A Modern Approach to Phenolic Ester Synthesis

The esterification of phenols is a cornerstone transformation in organic synthesis, pivotal to the development of pharmaceuticals, agrochemicals, and advanced materials. Phenolic esters are prevalent motifs in a vast array of biologically active molecules and functional polymers. However, the inherent reduced nucleophilicity of the phenolic hydroxyl group compared to its aliphatic alcohol counterpart often necessitates harsh reaction conditions or the use of highly reactive, and sometimes sensitive, acylating agents.[1][2] This can be particularly problematic when dealing with complex molecules bearing sensitive functional groups.

This application note details a mild and efficient methodology for the synthesis of phenolic esters utilizing the coupling reagent O-ethyl-N,N'-diisopropylisourea. This approach offers a valuable alternative to traditional methods, enabling the esterification of phenols under gentle conditions, thus preserving molecular integrity and expanding the synthetic chemist's toolkit. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and offer insights into potential challenges and their solutions.

The Mechanism: Activating Carboxylic Acids for Phenolic Coupling

The esterification of phenols using O-ethyl-N,N'-diisopropylisourea is conceptually analogous to the well-established Steglich esterification, which employs carbodiimides such as dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC).[3][4][5] In these reactions, the carbodiimide activates a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol or, in our case, a phenol.

The reaction using a pre-formed and stable O-alkylisourea, such as O-ethyl-N,N'-diisopropylisourea, follows a similar pathway of activating the carboxylic acid. The key steps are:

-

Activation of the Carboxylic Acid: The carboxylic acid protonates the nitrogen of the O-ethyl-N,N'-diisopropylisourea, followed by nucleophilic attack of the carboxylate onto the isourea carbon. This forms a highly reactive O-acylisourea intermediate and releases ethanol.

-

Nucleophilic Attack by the Phenol: Due to the lower nucleophilicity of phenols, this step is often the rate-limiting one and can be sluggish.[2] To enhance the reaction rate, a base is typically employed to deprotonate the phenol, generating the more potent phenoxide nucleophile.[6][7] A catalyst such as 4-dimethylaminopyridine (DMAP) can also be used to facilitate the acyl transfer.

-

Ester Formation and Byproduct Generation: The phenoxide attacks the activated carbonyl carbon of the O-acylisourea intermediate. This leads to the formation of the desired phenolic ester and the release of N,N'-diisopropylurea, a stable and often easily removable byproduct.

A potential side reaction in carbodiimide-mediated couplings is the 1,3-rearrangement of the O-acylisourea to a stable and unreactive N-acylurea.[5] The use of a catalyst like DMAP helps to suppress this side reaction by accelerating the desired nucleophilic attack by the phenol.[5]

Diagram of the Proposed Reaction Mechanism:

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Khan Academy [khanacademy.org]

- 3. Steglich esterification - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. Selective esterifications of alcohols and phenols through carbodiimide couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective esterifications of alcohols and phenols through carbodiimide couplings - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Solvent Selection & Protocols for Isourea-Mediated O-Ethylation

Executive Summary & Rationale

The O-ethylation of carboxylic acids is a fundamental transformation in medicinal chemistry. While Fischer esterification or alkyl halide alkylation are common, they often require harsh acidic/basic conditions incompatible with sensitive substrates (e.g., those containing Boc-amines, acid-labile acetals, or racemization-prone chiral centers).

Isourea-mediated O-ethylation (often referred to as the Vowinkel modification) offers a superior alternative. It proceeds under essentially neutral conditions via the thermal decomposition of an O-ethylisourea intermediate.

Critical Success Factor: The reaction efficiency is governed by solvent thermodynamics . The solvent must facilitate the formation of the reactive ion-pair intermediate while simultaneously driving the equilibrium forward through the precipitation of the byproduct, N,N'-dicyclohexylurea (DCU). This guide details the mechanistic basis for solvent selection and provides validated protocols for reagent synthesis and application.

Mechanistic Foundation

Understanding the mechanism is prerequisite to solvent selection. The reaction is not a simple condensation but a thermal alkylation involving a tight ion-pair transition state.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway of isourea-mediated O-ethylation. The rate-determining step is the thermal

Solvent Selection Matrix

The choice of solvent dictates the reaction temperature (kinetics) and the ease of workup (thermodynamics/solubility).

Critical Solvent Parameters[1]

| Solvent | Boiling Point ( | Dielectric Constant ( | DCU Solubility | Suitability | Application Context |

| Toluene | 110.6 | 2.38 | Very Low | Excellent | Standard Protocol. High BP allows rapid thermal alkylation; DCU precipitates quantitatively upon cooling. |

| THF | 66.0 | 7.58 | Low | Good | Use for substrates with poor solubility in toluene. Requires longer reaction times due to lower reflux temp. |

| DCM | 39.6 | 8.93 | Low | Poor | BP is generally too low to overcome the activation energy for the alkyl transfer step efficiently. |

| DMF | 153.0 | 36.7 | High | Moderate | Use only if substrate is insoluble in Toluene/THF. Workup is difficult because DCU remains soluble; requires aqueous wash. |

| Acetone | 56.0 | 20.7 | Moderate | Poor | Nucleophilic competition possible; low BP. |

The "Toluene Effect"

Toluene is the "Gold Standard" for this reaction because:

-

Thermal Activation: The reaction typically requires temperatures

C to proceed at a reasonable rate. Toluene reflux ( -

Le Chatelier’s Principle: DCU is soluble in hot toluene but crystallizes out almost completely at room temperature (

C). This drives the reaction to completion and simplifies purification to a simple filtration step.

Experimental Protocols

Protocol A: Synthesis of O-Ethyl-N,N'-dicyclohexylisourea

Note: This reagent is not always commercially available and must be synthesized fresh for optimal results. Commercial samples often degrade to urea.

Reagents:

-

N,N'-Dicyclohexylcarbodiimide (DCC) [1.0 equiv]

-

Absolute Ethanol [1.1 equiv]

-

Copper(I) Chloride (CuCl) [0.01 equiv] or CuCl

[cat.] -

Solvent: Dichloromethane (DCM) (optional, can run neat)

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and argon inlet.

-

Addition: Add DCC (20.6 g, 100 mmol) and CuCl (99 mg, 1 mmol).

-

Solvation: Add Absolute Ethanol (5.1 g, 6.5 mL, 110 mmol). If the mixture is too viscous to stir, add minimal dry DCM (10-20 mL).

-

Reaction: Stir at room temperature (RT) for 18–24 hours.

-

Workup:

-

Dilute with hexane (50 mL) to precipitate any urea formed during synthesis.

-

Filter through a pad of Celite/Alumina to remove copper salts and urea.

-

Concentrate the filtrate in vacuo (bath temp

C) to yield the isourea as a colorless oil. -

Storage: Store at -20°C under argon. Use within 2 weeks.

-

Protocol B: O-Ethylation of Carboxylic Acid (General Procedure)

Reagents:

-

Carboxylic Acid Substrate [1.0 equiv]

-

O-Ethyl-N,N'-dicyclohexylisourea (from Protocol A) [1.2 – 1.5 equiv]

-

Solvent: Anhydrous Toluene (0.2 – 0.5 M concentration)

Procedure:

-

Dissolution: In a reaction vial or RBF, dissolve the carboxylic acid (1.0 mmol) in anhydrous Toluene (3.0 mL).

-

Reagent Addition: Add the O-ethylisourea (1.5 mmol).

-

Observation: A mild exotherm may occur as the proton transfer complex forms.

-

-

Thermal Activation: Heat the reaction to reflux (

C) .-

Time: Typically 2–6 hours.

-

Monitoring: Check TLC for the disappearance of the acid. (Stain with Bromocresol Green for acids).

-

-

Precipitation (Critical Step): Once complete, remove from heat and allow the reaction to cool to Room Temperature. Then, place in an ice bath (

C) for 30 minutes.-

Result: Massive precipitation of white crystalline DCU will occur.

-

-

Filtration: Filter the cold mixture through a sintered glass funnel or a cotton plug. Wash the solid cake with cold toluene.

-

Purification: Evaporate the filtrate to dryness.

-

Purity Check: The residue is usually the clean ethyl ester. If traces of urea remain, a short flash column (Silica, Hexane/EtOAc) is sufficient.

-

Workflow Visualization

Figure 2: Decision tree for solvent selection and experimental workflow.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Incomplete Conversion | Reaction temperature too low. | Switch from THF to Toluene or Xylene to increase thermal energy. |

| Urea Contamination | DCU solubility in solvent.[2] | Ensure cooling to |

| Reagent Degradation | Hydrolysis of isourea. | Ensure O-ethylisourea is stored anhydrously. Verify reagent quality by NMR (Ethyl quartet at |

| Racemization | Overheating sensitive chiral centers. | Reduce temp to |

References

-

Vowinkel, E. (1966). "Die Reaktion von Carbonsäuren mit O-Alkyl-N,N'-dicyclohexyl-isoharnstoffen" (The reaction of carboxylic acids with O-alkyl-N,N'-dicyclohexylisoureas). Chemische Berichte, 99(5), 1479–1484.

-

Mathias, L. J. (1979). "Esterification and alkylation reactions employing isoureas." Synthesis, 1979(08), 561-576.

-

Crosignani, S., et al. (2004). "Polymer-supported O-alkylisoureas: useful reagents for the O-alkylation of carboxylic acids."[3][4] The Journal of Organic Chemistry, 69(18), 5897-5905.[4]

Sources

converting carboxylic acids to ethyl esters without acid catalysis

Non-Acidic Methodologies for Sensitive Substrates

Executive Summary

The Fischer esterification (acid-catalyzed reflux in ethanol) is the historical standard for ester synthesis.[1] However, its reliance on strong Brønsted acids and elevated temperatures renders it unsuitable for substrates containing acid-labile protecting groups (e.g., Boc, acetals, silyl ethers) or stereocenters prone to epimerization.

This Application Note details three field-proven, non-acidic protocols for converting carboxylic acids to ethyl esters. These methods operate under neutral or mildly basic conditions, ensuring chemoselectivity and preserving structural integrity.

Strategic Decision Matrix

Selecting the correct methodology is critical for yield optimization and downstream purification. Use the following logic flow to determine the optimal protocol for your substrate.

Figure 1: Decision matrix for selecting non-acidic esterification protocols based on substrate stability and steric demands.

Method A: The "Cesium Effect" Alkylation

Principle: Direct

Protocol 1: Cs₂CO₃-Promoted Ethyl Esterification

Reagents:

-

Cesium Carbonate (

) (1.5 equiv) -

Ethyl Iodide (EtI) (1.5 - 2.0 equiv)

-

Solvent: Anhydrous DMF (preferred) or Acetonitrile. Conc: 0.2 M.[5]

Step-by-Step Workflow:

-

Dissolution: In a flame-dried flask under

, dissolve the carboxylic acid in anhydrous DMF (0.2 M). -

Deprotonation: Add

(1.5 equiv) in one portion. Stir at room temperature for 30 minutes. The mixture may appear as a suspension.-

Note: Gas evolution (

) indicates successful deprotonation.

-

-

Alkylation: Add Ethyl Iodide (1.5 equiv) dropwise via syringe.

-

Caution: EtI is light-sensitive; protect the flask with foil if reacting for >4 hours.

-

-

Reaction: Stir at room temperature. Monitor via TLC/LC-MS. Typical time: 2–12 hours.[6]

-

Workup: Dilute with Ethyl Acetate. Wash aggressively with water (

) and brine (

Critical Insight: This method avoids the formation of water entirely, making it ideal for hydrolytically unstable compounds.

Method B: Steglich Esterification (Carbodiimide)

Principle: Activation of the carboxylic acid using Dicyclohexylcarbodiimide (DCC) to form an O-acylisourea, followed by acyl transfer catalyzed by DMAP (4-Dimethylaminopyridine).[7] Why it works: The reaction proceeds at room temperature in non-polar solvents (DCM), avoiding both acidic and strongly basic conditions.

Figure 2: The Steglich Catalytic Cycle. DMAP acts as an acyl-transfer agent, suppressing the rearrangement of O-acylisourea to the unreactive N-acylurea.

Protocol 2: DCC/DMAP Coupling

Reagents:

-

Ethanol (anhydrous) (1.5 - 3.0 equiv)

-

DCC (1.1 equiv)

-

DMAP (0.1 equiv / 10 mol%)

-

Solvent: Anhydrous DCM (Dichloromethane). Conc: 0.1 – 0.3 M.

Step-by-Step Workflow:

-

Setup: Dissolve Carboxylic Acid (1.0 equiv) and Ethanol (3.0 equiv) in anhydrous DCM.

-

Catalyst Addition: Add DMAP (0.1 equiv). Stir for 5 minutes.

-

Activation: Cool the solution to 0°C (ice bath). Add DCC (1.1 equiv) portion-wise or as a solution in minimal DCM.

-

Observation: A white precipitate (Dicyclohexylurea - DCU) will begin to form almost immediately.

-

-

Reaction: Allow the mixture to warm to room temperature naturally. Stir for 3–12 hours.

-

Purification (Crucial):

-

Filter the reaction mixture through a Celite pad to remove the bulk DCU precipitate.

-

Wash the filtrate with 0.5 M HCl (to remove DMAP) and saturated

(to remove unreacted acid). -

Note: Residual urea is the main contaminant. If DCU persists, switch DCC to EDC·HCl (water-soluble urea) for easier workup.

-

Method C: CDI Activation (Imidazolide)

Principle: Activation of the acid with 1,1'-Carbonyldiimidazole (CDI) to form a reactive N-acylimidazole intermediate.

Why it works: It is a "one-pot" procedure that generates

Protocol 3: CDI-Mediated One-Pot Synthesis

Reagents:

-

CDI (1.1 - 1.2 equiv)

-

Ethanol (anhydrous) (2.0 - 5.0 equiv)

-

Solvent: THF or DCM.[8]

Step-by-Step Workflow:

-

Activation: Dissolve the Carboxylic Acid in THF (0.5 M). Add CDI (1.1 equiv) in one portion.

-

Degassing: Stir at room temperature for 30–60 minutes.

-

Critical Check: Wait until visible gas evolution (

) ceases. This ensures the formation of the acyl-imidazole.

-

-

Esterification: Add Ethanol (2.0+ equiv).

-

Optional: For sterically hindered acids, add a catalytic amount of DBU (0.1 equiv) or heat to 40°C to accelerate the attack of ethanol.

-

-

Workup: Dilute with solvent, wash with water and weak acid (

) to remove the imidazole byproduct.

Comparative Data Summary

| Feature | Method A: Cs₂CO₃ / EtI | Method B: Steglich (DCC) | Method C: CDI |

| pH Conditions | Mildly Basic (pH 8-9) | Neutral | Neutral |

| Byproducts | CsI (Salt), | DCU (Urea - difficult to remove) | Imidazole, |

| Chiral Integrity | Excellent (No racemization) | Excellent | Excellent |

| Steric Tolerance | High (Naked anion is small) | Moderate | Moderate to High |

| Purification | Aqueous Wash | Filtration + Column | Aqueous Wash |

| Best For | Acid-sensitive / Hydrophobic | General Purpose / Small Scale | Scale-up / Green Chem |

References

-

Steglich Esterification: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[7] Angew.[7][9] Chem. Int. Ed.1978 , 17, 522–524.[7][9]

-

Cesium Effect: Kruizinga, W. H.; Strijtveen, B.; Kellogg, R. M. "Cesium carbonate promoted esterification." J. Org.[10] Chem.1981 , 46, 4321–4323.

-

CDI Mechanism: Staab, H. A. "Syntheses Using Heterocyclic Amides (Azolides)." Angew.[7][9] Chem. Int. Ed.1962 , 1, 351–367.

-

Mitsunobu Review (Alternative): Mitsunobu, O. "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis1981 , 1, 1–28.

Sources

- 1. Formation of Esters - operachem [operachem.com]

- 2. DCID-mediated esterification of carboxylic acids with alcohols under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]

- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 6. reddit.com [reddit.com]

- 7. Steglich Esterification [organic-chemistry.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. synarchive.com [synarchive.com]

- 10. Mitsunobu Reaction [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Ethyl N,N'-diisopropylcarbamimidate

Welcome to the technical support center for ethyl N,N'-diisopropylcarbamimidate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on understanding and mitigating side reactions associated with its hydrolysis.

Introduction to Ethyl N,N'-diisopropylcarbamimidate

Ethyl N,N'-diisopropylcarbamimidate, an O-alkylisourea, is a valuable reagent in organic synthesis, often employed as a precursor or intermediate. Its reactivity is centered around the carbamimidate functional group, which can be susceptible to hydrolysis under various experimental conditions. Understanding the pathways of this hydrolysis and potential side reactions is critical for achieving desired reaction outcomes and ensuring the purity of your target molecules.

Part 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems that may arise during the use of ethyl N,N'-diisopropylcarbamimidate, providing potential causes and actionable solutions.

Issue 1: Low Yield of Desired Product and Formation of a Major Byproduct Identified as N,N'-diisopropylurea.

Symptoms:

-

You observe a significant peak in your LC-MS or NMR corresponding to the mass and spectral data of N,N'-diisopropylurea.

-

The yield of your intended product is lower than expected.

Root Cause Analysis:

The presence of N,N'-diisopropylurea is a strong indicator of the hydrolysis of your starting material, ethyl N,N'-diisopropylcarbamimidate. This occurs when the carbamimidate reacts with water present in your reaction mixture. The O-ethylisourea intermediate is unstable in aqueous environments.[1][2]

Mechanism of Hydrolysis:

The hydrolysis of ethyl N,N'-diisopropylcarbamimidate proceeds via nucleophilic attack of water on the electrophilic carbon of the carbamimidate. This is followed by the elimination of ethanol to yield N,N'-diisopropylurea. This process can be catalyzed by both acidic and basic conditions.

dot

Caption: Hydrolysis of ethyl N,N'-diisopropylcarbamimidate.

Troubleshooting Protocol:

-

Strict Anhydrous Conditions: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). All glassware should be flame-dried or oven-dried before use.

-

Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the introduction of atmospheric moisture.

-

Solvent Choice: If possible, use non-polar, aprotic solvents which have a lower propensity to absorb moisture.

-

Reagent Purity: Ensure that all other reagents used in the reaction are anhydrous.

| Parameter | Recommendation | Rationale |

| Solvents | Anhydrous grade, stored over molecular sieves | Minimizes water content, a key reactant in hydrolysis. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents atmospheric moisture from entering the reaction. |

| Glassware | Flame-dried or oven-dried | Removes adsorbed water from surfaces. |

Issue 2: Formation of an Unexpected Guanidinium Salt.

Symptoms:

-

You observe a new, highly polar compound in your reaction mixture, often characterized by a distinct mass corresponding to a guanidinium ion.

-

This is more likely to occur if your reaction involves primary or secondary amines as reactants or additives.

Root Cause Analysis:

O-alkylisoureas, such as ethyl N,N'-diisopropylcarbamimidate, are effective guanidinylating reagents. They can react with primary or secondary amines to form N,N',N''-trisubstituted guanidines.[3][4]

Mechanism of Guanidine Formation:

The amine nucleophile attacks the electrophilic carbon of the carbamimidate, leading to the displacement of the ethoxy group and the formation of a stable guanidinium salt.

dot

Caption: Guanidine formation from ethyl N,N'-diisopropylcarbamimidate.

Troubleshooting Protocol:

-

Order of Addition: If your desired reaction does not involve the amine as a nucleophile for the carbamimidate, consider adding the amine at a later stage of the reaction if possible.

-

Protecting Groups: If the amine is part of a substrate where another functional group is intended to react, consider protecting the amine functionality prior to the reaction.

-

Temperature Control: Guanidinylation may be accelerated at higher temperatures. Running the reaction at a lower temperature may favor the desired reaction pathway.

-

Stoichiometry Control: Use a precise stoichiometry of the amine to avoid having an excess that can participate in side reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: Under what pH conditions is ethyl N,N'-diisopropylcarbamimidate most stable?

A1: While specific stability data for ethyl N,N'-diisopropylcarbamimidate is not extensively published, based on the general behavior of related compounds like carbamates and carbodiimides, it is expected to be most stable under neutral, anhydrous conditions. Both acidic and basic conditions are likely to catalyze its hydrolysis.

Q2: I am using a carboxylic acid in my reaction with ethyl N,N'-diisopropylcarbamimidate. What potential side reactions should I be aware of?

A2: The reaction of an O-alkylisourea with a carboxylic acid can lead to the formation of a highly reactive O-acylisourea intermediate.[5] This intermediate is prone to an intramolecular O-to-N acyl rearrangement to form a stable N-acylurea, which would be an N-(acyl)-N,N'-diisopropylurea in your case.[3][6][7][8][9] This is a common side reaction in peptide coupling reactions where carbodiimides are used.

dot

Caption: Formation of N-acylurea via an O-acylisourea intermediate.

To minimize this side reaction, it is advisable to add the nucleophile that is intended to react with the activated carboxylic acid as soon as the O-acylisourea is formed.

Q3: How can I effectively remove the N,N'-diisopropylurea byproduct from my reaction mixture?

A3: N,N'-diisopropylurea is generally soluble in common organic solvents, which can make its removal by simple extraction challenging.[3] Column chromatography is often the most effective method for separating it from your desired product. If your product is not water-soluble, you may be able to wash the organic layer with dilute acid to remove any basic impurities, but the urea itself is neutral. In some cases, crystallization of the desired product may leave the urea byproduct in the mother liquor.

Q4: Can I use ethyl N,N'-diisopropylcarbamimidate in protic solvents like ethanol?

A4: Using ethyl N,N'-diisopropylcarbamimidate in protic solvents, especially alcohols, is generally not recommended if you want to avoid side reactions. The carbamimidate can undergo trans-etherification with the solvent, or more likely, the presence of any water in the protic solvent will lead to hydrolysis. If a protic solvent is absolutely necessary, it must be rigorously anhydrous, and the reaction should be performed at low temperatures to minimize side reactions.

References

-

Fiveable. O-acylisourea Definition. [Link]

-

Wikipedia. Carbodiimide. [Link]

-

Rebek, J., & Feitler, D. (1974). Reaction of an Introverted Carboxylic Acid with Carbodiimide. Journal of the American Chemical Society, 96(5), 1606–1607. [Link]

- Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.

-

Organic Chemistry Portal. Synthesis of guanidines by guanylation. [Link]

-

ResearchGate. EDC reactions with gelatin after formation of the O-acylisourea... [Link]

-

Boekhoven, J., & van der Mee, L. (2023). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. Journal of the American Chemical Society, 145(12), 6845–6853. [Link]

-

Aapptec. (2021, May 19). Carbodiimides and Additives. [Link]

-

ResearchGate. Formation of an N-acylurea from the O-acylisourea formed upon reaction... [Link]

Sources

- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbodiimide - Wikipedia [en.wikipedia.org]

- 4. Guanidine synthesis by guanylation [organic-chemistry.org]

- 5. fiveable.me [fiveable.me]

- 6. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

improving yield of O-ethylation with diisopropylcarbodiimide derivatives

Topic: Improving Yield of O-Ethylation (Steglich Esterification) using Diisopropylcarbodiimide (DIC)

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1][2]

Core Directive: The Mechanism & The "Yield Killer"

Welcome to the technical support center for carbodiimide chemistry. You are likely here because your O-ethylation (ethyl ester synthesis) yields are suboptimal, or your product is contaminated with a stubborn urea byproduct.

To fix the yield, we must first visualize the competition between the Product Pathway and the Parasitic Pathway .

The Bifurcation Point: O-Acylisourea

When Diisopropylcarbodiimide (DIC) activates a carboxylic acid, it forms a highly reactive O-acylisourea intermediate.[3][4] This intermediate has a short half-life and faces two fates:

-

The Desired Path (Path A): Attack by ethanol (catalyzed by DMAP) to form the Ethyl Ester .

-

The Parasitic Path (Path B): Intramolecular rearrangement to form stable, unreactive N-acylurea .

Critical Insight: Once N-acylurea forms, your yield is permanently lost. This rearrangement is accelerated by heat , high dielectric constant solvents (like DMF) , and insufficient catalyst (DMAP) .

Figure 1: The kinetic competition in DIC-mediated O-ethylation. Path B (red) is the primary cause of low yields.

Troubleshooting Guides & FAQs

Category A: Low Yield & Side Reactions[2][5][6][7]

Q: I see a new spot on TLC that runs close to my product, and my isolated yield is <50%. What is it? A: This is almost certainly the N-acylurea byproduct.

-

Diagnosis: Check the IR spectrum. N-acylureas show a characteristic shift in the carbonyl region (often three bands around 1700, 1650, and 1550 cm⁻¹) distinct from your ester. In NMR, look for the isopropyl methine protons of the urea shifting significantly compared to free DIU.

-

The Fix:

-

Temperature Control: The 1,3-rearrangement is thermally driven. Perform the DIC addition at 0°C and keep it there for 30–60 minutes before warming to room temperature.

-

Catalyst Load: Increase DMAP from catalytic (10 mol%) to stoichiometric levels if the substrate is sterically hindered. The DMAP must intercept the O-acylisourea faster than it can rearrange.

-

Addition Order: Add DIC last . Ensure the Acid, Ethanol, and DMAP are premixed. This ensures the nucleophile is ready the moment the intermediate forms.

-

Q: My reaction works well with DCC, but yields dropped when I switched to DIC. Why? A: This is likely a purification artifact , not a reaction failure.

-

The Science: DCC produces Dicyclohexylurea (DCU), which is insoluble in DCM and precipitates out, making it easy to filter. DIC produces Diisopropylurea (DIU) , which is soluble in DCM and many organic solvents.[1]

-

The Consequence: If you filter and evaporate, the DIU remains in your crude oil, artificially inflating the crude mass but complicating crystallization or chromatography.

-

The Fix: See the Purification Protocol below. You must wash the organic phase with water/acid or use hexanes to precipitate the DIU.

Category B: Reagent & Solvent Effects[2][5][8][9][10][11]

Q: Can I use DMF to improve the solubility of my carboxylic acid? A: Proceed with extreme caution.

-

Risk: Polar aprotic solvents like DMF and DMSO stabilize the charged transition state of the rearrangement, significantly increasing N-acylurea formation .

-

Solution: If you must use DMF, keep the temperature strictly at 0°C for longer periods. Alternatively, use a DCM/DMF mixture (e.g., 9:1) to maintain solubility while minimizing polarity.

Q: What "DIC derivatives" or alternatives should I consider for difficult substrates? A:

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): If your ester product is acid-stable, use EDC.[3] The urea byproduct is water-soluble and can be washed away with dilute HCl, instantly solving the purification yield loss.

-

PS-DIC (Polymer-Supported DIC): For high-value synthesis. The urea remains attached to the solid support. You simply filter the resin, and your filtrate contains pure ester.

Optimized Experimental Protocol

Objective: Synthesis of Ethyl Ester via DIC/DMAP (Steglich Conditions). Scale: 1.0 mmol Carboxylic Acid.

Reagents & Stoichiometry

| Component | Equivalents | Role | Notes |

| Carboxylic Acid | 1.0 equiv | Substrate | Dry thoroughly (azeotrope with toluene if needed). |

| Ethanol | 1.2 – 1.5 equiv | Nucleophile | Use anhydrous grade. |

| DIC | 1.1 – 1.2 equiv | Activator | Liquid. Density ~0.81 g/mL. |

| DMAP | 0.1 – 0.2 equiv | Catalyst | Essential to suppress N-acylurea. |

| DCM (Solvent) | 0.1 – 0.2 M | Solvent | Anhydrous. Preferred over DMF. |

Step-by-Step Workflow

-

Preparation: Flame-dry a round-bottom flask and cool under inert atmosphere (N₂ or Ar).

-

Dissolution: Add Carboxylic Acid (1.0 equiv), Ethanol (1.2 equiv), and DMAP (0.1 equiv) to the flask. Dissolve in anhydrous DCM.

-

Cooling: Submerge the flask in an ice/water bath (0°C). Stir for 10 minutes.

-

Activation (Critical Step):

-

Dilute DIC (1.1 equiv) in a small volume of DCM.

-

Add the DIC solution dropwise over 10–15 minutes. Rapid addition causes localized heating and N-acylurea formation.

-

-

Reaction:

-

Stir at 0°C for 30 minutes.

-

Remove ice bath and allow to warm to Room Temperature (20–25°C).

-

Stir for 3–12 hours (monitor via TLC).

-

-

Workup (The "DIC Special"):

-

Note: Unlike DCC, you may not see heavy precipitation.

-

Dilute reaction mixture with diethyl ether (Et₂O). This often causes the DIU (urea) to precipitate.[5] Filter off any solids.

-

Wash 1: 0.5 M HCl (removes DMAP and any unreacted amine/isourea species).

-

Wash 2: Saturated NaHCO₃ (removes unreacted carboxylic acid).[6]

-

Wash 3: Brine.[6]

-

Dry over MgSO₄, filter, and concentrate.[6]

-

Data: Solvent Impact on Yield

The choice of solvent dramatically affects the ratio of Ester (Product) to N-Acylurea (Byproduct).

| Solvent | Dielectric Constant ( | Relative Rate of N-Acylurea Formation | Recommended? |

| Dichloromethane (DCM) | 8.9 | Low (Baseline) | YES (Standard) |

| Chloroform (CHCl₃) | 4.8 | Low | YES |

| Tetrahydrofuran (THF) | 7.5 | Moderate | Conditional |

| Dimethylformamide (DMF) | 36.7 | High (Rapid rearrangement) | NO (Unless necessary) |

| Acetonitrile (MeCN) | 37.5 | High | NO |

Data Interpretation: Low dielectric solvents retard the charge separation required for the 1,3-rearrangement, thereby extending the lifetime of the O-acylisourea for the ethanol to attack.

References

-

Neises, B., & Steglich, W. (1978).[3][7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[7] Link

-

BenchChem Technical Support. (2025). Navigating Byproduct Removal in Peptide Synthesis: A Comparative Guide to 1,3-Diisopropylurea (DIU) and Dicyclohexylurea (DCU). Link

-

Holtzman, K., et al. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Royal Society of Chemistry, Chemical Science. Link

-

Organic Chemistry Portal. Steglich Esterification Mechanism and Troubleshooting. Link

Sources

Validation & Comparative

Advanced Esterification Strategies: Isourea Alkylation vs. Fischer Esterification

A Comparative Technical Guide for Process Chemists

Part 1: Executive Summary & Strategic Context

In the landscape of organic synthesis, esterification is a foundational transformation.[1] While Fischer esterification remains the industrial workhorse for simple substrates, it suffers from significant limitations: thermodynamic reversibility, harsh acidic conditions, and poor compatibility with acid-sensitive or sterically hindered motifs.

Isourea alkylation (often utilizing O-alkylisoureas derived from carbodiimides) emerges as a superior alternative for high-value synthesis. Unlike the Fischer method, which relies on acid-catalyzed equilibrium, isourea alkylation is an irreversible, kinetically controlled process. It functions effectively under neutral conditions and, critically, allows for stereochemical inversion at the alcohol center—a capability Fischer esterification lacks.

This guide provides an in-depth technical comparison, validating why isourea alkylation is the preferred protocol for complex pharmaceutical intermediates where stereochemical integrity and mild conditions are paramount.

Part 2: Mechanistic Deep Dive

To understand the operational advantages, we must first contrast the reaction pathways.

Fischer Esterification: The Thermodynamic Trap

The Fischer method is an equilibrium process (

-

Mechanism: Acid-catalyzed nucleophilic acyl substitution.[4]

-

Limitation: The accumulation of water can hydrolyze the product.[4] Strong mineral acids (

) often degrade sensitive functional groups (e.g., acetals, silyl ethers).

Isourea Alkylation: The Kinetic Solution

This method typically involves the reaction of an alcohol with a carbodiimide (like DCC or DIC) to form an O-alkylisourea intermediate. This intermediate then acts as a potent alkylating agent toward a carboxylic acid.

-

Mechanism: The carboxylic acid protonates the basic isourea nitrogen, activating the intermediate. The carboxylate anion then attacks the alkyl group of the isourea in an

fashion. -

Advantage: The formation of the stable urea byproduct (e.g., dicyclohexylurea, DCU) provides a massive thermodynamic driving force, rendering the reaction irreversible.

Comparative Mechanistic Pathways

Figure 1: Mechanistic comparison showing the reversible nature of Fischer esterification versus the irreversible, urea-driven pathway of isourea alkylation.

Part 3: Critical Advantages & Performance Analysis

Stereochemical Control (Inversion vs. Retention)

-

Fischer: The bond breaking occurs at the acyl carbon. The stereochemistry of the alcohol is retained .

-

Isourea: The carboxylate attacks the alkyl group of the isourea. This proceeds via an

mechanism, resulting in inversion of configuration at the alcohol center. This is a powerful tool for converting chiral alcohols to esters with specific stereochemical requirements (e.g., Mitsunobu-like outcome without azo reagents).

Acid Sensitivity & Conditions

-

Fischer: Requires strong Brønsted acids (

) and often elevated temperatures (reflux). This is fatal for substrates containing acid-labile protecting groups (Boc, THP, TBDMS). -

Isourea: The alkylation step is often thermal but neutral. The initial isourea formation uses mild copper catalysis. This preserves acid-sensitive moieties.

Purification Efficiency

-

Fischer: Requires aqueous workup to remove acid and often distillation to separate excess alcohol.

-

Isourea: The primary byproduct is a urea (e.g., DCU), which is insoluble in many organic solvents (like ether or cold DCM) and can be removed by simple filtration.

Performance Data Summary

| Feature | Fischer Esterification | Isourea Alkylation |

| Thermodynamics | Reversible (Equilibrium) | Irreversible (Driven by Urea formation) |

| Mechanism | Acyl Substitution (Addition-Elimination) | Alkyl Substitution ( |

| Stereochemistry | Retention at alcohol carbon | Inversion at alcohol carbon |

| pH Conditions | Strongly Acidic | Neutral to Mildly Basic |

| Byproduct | Water (requires removal) | Urea (precipitate, easy filtration) |

| Yield (Hindered) | Low to Moderate | High |

| Atom Economy | High | Low (High MW urea byproduct) |

Part 4: Experimental Protocols

Protocol A: Standard Fischer Esterification (Baseline)

Use this for simple, robust, achiral substrates.

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents: Add Carboxylic Acid (1.0 equiv) dissolved in excess Alcohol (solvent, ~10-20 equiv).

-

Catalyst: Add conc.

(0.1 equiv) dropwise. -

Reaction: Reflux for 4–12 hours. Monitor by TLC.

-

Workup: Cool to RT. Neutralize with saturated

. Extract with EtOAc. Wash organic layer with brine, dry over

Protocol B: Isourea Alkylation (High-Performance)

Use this for acid-sensitive substrates, sterically hindered acids, or when stereoinversion is required.

Phase 1: Formation of O-Alkylisourea

-

Reagents: In a dry flask under

, combine the Alcohol (1.0 equiv) and Carbodiimide (e.g., DIC or DCC, 1.1 equiv). -

Catalyst: Add CuCl (copper(I) chloride) (0.05 equiv).

-

Reaction: Stir at RT for 2–18 hours (monitor for disappearance of carbodiimide by IR or TLC). The mixture often turns green/blue.

-

Isolation (Optional but recommended): Filter through a short pad of neutral alumina to remove copper salts. Concentrate to obtain the O-alkylisourea.

Phase 2: Esterification

-

Coupling: Dissolve the O-alkylisourea (1.0 equiv) in dry solvent (DCM or Toluene).

-

Addition: Add the Carboxylic Acid (1.0 equiv). No additional catalyst is usually required; however, mild heating (

) accelerates the reaction. -

Reaction: Stir until the isourea is consumed. The urea byproduct will often precipitate.

-

Workup: Cool the mixture. Filter off the precipitated urea. Wash the filtrate with saturated

(to remove unreacted acid) and brine. Dry and concentrate.

Part 5: Troubleshooting & Optimization

Common Failure Modes

-

Fischer: Low yield due to water accumulation. Fix: Use a Dean-Stark trap (toluene azeotrope) or molecular sieves.

-

Isourea: Rearrangement to N-acylurea. Fix: This is a common side reaction (O-to-N acyl migration). Keep the temperature as low as possible during the coupling step or use non-nucleophilic solvents like DCM.

Decision Matrix

Figure 2: Decision matrix for selecting the optimal esterification strategy based on substrate properties.

References

-

Mathias, L. J. (1979). "Esterification via O-alkylisoureas." Synthesis, 1979(8), 561–576.

-

Chighine, A., et al. (2009).[5][6] "Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration." The Journal of Organic Chemistry, 74(13), 4753–4762.[7]

-

Mishra, D., & Phukan, P. (2021).[5] "Metal-Free Synthesis of Isoureas and Isothioureas." The Journal of Organic Chemistry, 86(24), 17581–17593.

-

Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522–524.

Sources

- 1. nbinno.com [nbinno.com]

- 2. m.youtube.com [m.youtube.com]

- 3. quora.com [quora.com]

- 4. mdpi.com [mdpi.com]

- 5. Isourea synthesis [organic-chemistry.org]

- 6. Ester synthesis by O-alkylation [organic-chemistry.org]

- 7. Microwave-assisted ester formation using O-alkylisoureas: a convenient method for the synthesis of esters with inversion of configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Guide: Ethyl Iodide vs. Ethyl N,N'-Diisopropylcarbamimidate (O-Ethyl Isourea)

Executive Summary: The Electrophile Trade-Off

In the landscape of alkylation chemistry, the choice between Ethyl Iodide (EtI) and Ethyl N,N'-diisopropylcarbamimidate (commonly referred to as O-Ethyl-N,N'-diisopropylisourea ) represents a fundamental decision between classical kinetic potency and chemoselective precision .

-

Ethyl Iodide is the "sledgehammer": a small, highly reactive electrophile driven by the excellent leaving group ability of iodide (

). It excels in forcing conditions but often requires strong bases that jeopardize sensitive scaffolds. -

O-Ethyl-N,N'-diisopropylisourea is the "scalpel": a latent ethyl donor that activates only upon protonation by an acidic substrate. It operates under neutral conditions, making it indispensable for preventing racemization in chiral carboxylic acids and ensuring exclusive O-alkylation in the presence of unprotected amines.

This guide provides a rigorous technical comparison to assist drug development professionals in selecting the optimal reagent for their specific substrate architecture.

Mechanistic Divergence

Understanding the reaction pathways is critical for predicting side reactions and optimizing yields.

Ethyl Iodide: Base-Mediated

The reaction relies on the deprotonation of the nucleophile (carboxylic acid or phenol) by an auxiliary base (e.g.,

-

Key Driver: Nucleophilicity of the substrate anion.[1]

-

Risk Factor: The basic environment can induce epimerization of

-chiral centers or elimination reactions.

O-Ethyl Isourea: Thermal Transfer

This reagent functions as a "chemical mimic" of the DCC/DMAP coupling but with the alcohol pre-installed. The mechanism is self-promoted:

-

Proton Transfer: The acidic substrate protonates the basic imino nitrogen of the isourea.

-

Nucleophilic Attack: The resulting carboxylate anion attacks the ethyl group.

-

Collapse: The tetrahedral intermediate collapses (or direct

occurs), expelling thermodynamically stable N,N'-diisopropylurea (DIU).

-

Key Driver: Acidity of the substrate (

matching). -

Advantage: No external base is required; the byproduct is neutral urea.

Mechanistic Visualization

The following diagram contrasts the reaction pathways.

Figure 1: Comparative reaction pathways showing the base-dependency of Ethyl Iodide versus the proton-activation mechanism of O-Ethyl Isourea.

Performance Matrix

| Feature | Ethyl Iodide (EtI) | O-Ethyl-N,N'-diisopropylisourea |

| Primary Reactivity | Electrophilic Alkylation ( | Thermal Alkyl Transfer |

| pH Conditions | Basic (pH > 9 usually required) | Neutral / Mildly Acidic |

| Atom Economy | Moderate (Loss of Iodide) | Low (Loss of high MW Urea) |

| Chemo-selectivity | Low (Alkylates amines, thiols, acids) | High (Specific for Acids/Phenols) |

| Chiral Integrity | Risk of racemization (base-catalyzed) | Excellent retention of configuration |

| Byproduct Removal | Aqueous wash (Salt removal) | Filtration (Urea precipitates) or Chromatography |

| Reaction Temp | RT to Reflux | Reflux (40–80 °C) or Microwave |

| Toxicity/Safety | Volatile, lachrymator, potential carcinogen | Skin sensitizer, low volatility |

Validated Experimental Protocols

Protocol A: Standard Esterification using Ethyl Iodide

Best for: Robust, achiral substrates where cost and speed are priorities.

Reagents:

-

Substrate (1.0 equiv)

-

Ethyl Iodide (1.5 – 2.0 equiv)

-

(1.5 equiv) or

-

Solvent: DMF (fastest) or Acetone (easier workup)

Workflow:

-

Activation: Dissolve carboxylic acid in DMF (0.5 M). Add powdered

.-

Checkpoint: Stir for 15 mins. Ensure evolution of

ceases (if applicable) and a fine suspension forms.

-

-

Addition: Add Ethyl Iodide dropwise. Seal the vessel (EtI is volatile, bp ~72 °C).

-

Reaction: Stir at RT for 4–12 hours.

-

Validation: TLC should show the disappearance of the baseline acid spot and appearance of a less polar ester spot.

-

-

Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over

.

Protocol B: Neutral Ethylation using O-Ethyl Isourea

Best for: Amino acids, base-sensitive pharmacophores, and complex late-stage intermediates.

Reagents:

-

Substrate (1.0 equiv)

-

O-Ethyl-N,N'-diisopropylisourea (1.2 – 1.5 equiv) [Commercially available or prepared from DIC + EtOH]

-

Solvent: THF or Toluene (anhydrous)

Workflow:

-

Setup: Dissolve the carboxylic acid in anhydrous THF (0.2 – 0.5 M).

-

Addition: Add O-Ethyl-N,N'-diisopropylisourea in one portion. The solution remains clear initially.

-

Thermal Cycle: Heat to reflux (approx. 66 °C for THF) for 2–6 hours.

-

Validation (Visual): As the reaction proceeds, N,N'-diisopropylurea (DIU) often precipitates as a white solid (solvent dependent).

-

Validation (TLC): Monitor the consumption of the isourea (visualization:

stain or UV).

-

-

Workup:

-

Cool to 0 °C to maximize urea precipitation.

-

Filter off the urea byproduct.

-

Concentrate the filtrate. Flash chromatography is usually required to remove residual urea/isourea.

-

Decision Framework: When to Use Which?

Use the following logic flow to determine the appropriate reagent for your campaign.

Figure 2: Decision logic for selecting between alkyl halide and isourea reagents based on substrate stability and selectivity requirements.

Safety & Handling (E-E-A-T)

Ethyl Iodide:

-

Hazards: Alkylating agent (potential carcinogen). High volatility requires use in a well-ventilated fume hood. Reacts violently with strong oxidizers.

-

Disposal: Quench excess with aqueous ammonium hydroxide or thiosulfate before disposal to destroy the alkyl halide.

O-Ethyl-N,N'-diisopropylisourea:

-

Hazards: Potent skin sensitizer (similar to carbodiimides).[2] Can cause severe allergic reactions. Low volatility reduces inhalation risk compared to EtI, but contact dermatitis is a major risk.

-

Handling: Double-gloving is mandatory.

-

Storage: Moisture sensitive.[3] Store under inert gas at 2–8 °C to prevent hydrolysis to urea and ethanol.

References

-

Mathias, L. J. (1979). "Esterification and alkylation reactions employing isoureas." Synthesis, 1979(08), 561-576. - Foundational review on isourea chemistry.

-

TCI Chemicals. (n.d.). "O-Ethyl-N,N'-diisopropylisourea Product Specifications." - Physical properties and safety data.

-

Li, X., et al. (2023). "Green Chemistry: Catalyst- and oxidant-free halogenation."[4] Green Chemistry, 25, 221-228.[4] - Context on modern alkyl halide reactivity.

-

Reid, M., et al. (2009). "Microwave-assisted ester formation using O-alkylisoureas." Journal of Organic Chemistry, 74(11). - Modern application of isoureas in high-throughput synthesis.

Sources

Comparative Guide: Atom Economy of Ethyl N,N'-Diisopropylcarbamimidate Mediated Synthesis

Topic: Comparative Assessment of Atom Economy: Ethyl N,N'-Diisopropylcarbamimidate (O-Ethyl Isourea) Mediated Synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Cost of Selectivity

In the landscape of esterification and alkylation, Ethyl N,N'-diisopropylcarbamimidate (systematically

This guide objectively analyzes the trade-off: Ethyl N,N'-diisopropylcarbamimidate provides mild, neutral-condition alkylation at the cost of poor atom economy (~50%) due to the stoichiometric generation of diisopropylurea (DIU) waste. This analysis contrasts the reagent against high-economy alternatives (Fischer, Acid Chlorides) and low-economy counterparts (Mitsunobu), providing a decision framework for process chemists.

Technical Deep Dive: The Reagent and Mechanism

The Reagent

Ethyl N,N'-diisopropylcarbamimidate is an O-alkyl isourea .[1] It is typically prepared by the Cu(I)-catalyzed addition of ethanol to N,N'-diisopropylcarbodiimide (DIC) . Unlike standard carbodiimide couplings (Steglich) where the alcohol attacks an activated acid, here the isourea itself acts as the electrophilic ethyl donor .

Mechanism of Action

The reaction proceeds via a thermal or acid-catalyzed alkyl transfer. The carboxylic acid protonates the basic isourea nitrogen, converting the urea moiety into a good leaving group. The carboxylate anion then performs an

Key Advantages:

-

Neutral Conditions: No strong acids or bases required.

-

No Water Production: Ideal for hydrolytically unstable substrates.

-

Chemospecificity: Selectively alkylates carboxylic acids in the presence of free alcohols.

Mechanistic Pathway (DOT Diagram)

Figure 1: Mechanistic pathway of O-ethyl isourea mediated esterification. The reaction is driven by the formation of the stable urea byproduct.

Atom Economy Analysis

Atom Economy (AE) is defined as:

To quantify the efficiency, we analyze the conversion of Benzoic Acid to Ethyl Benzoate .

Calculation: O-Ethyl Isourea Mediated

-

Reactant 1: Benzoic Acid (

, MW: 122.12) -

Reactant 2: O-Ethyl-N,N'-diisopropylisourea (

, MW: 172.27)[1] -

Product: Ethyl Benzoate (

, MW: 150.17) -

Waste: Diisopropylurea (

, MW: 144.22)

Analysis: Nearly half the mass of the reactants ends up as urea waste. The "carrier" group (diisopropylurea) is significantly heavier than the transferred ethyl group.

Comparison with Alternatives

The table below contrasts the isourea method with standard alternatives.

| Method | Reagents | Byproducts | Atom Economy (Est.)* | Suitability |

| Fischer Esterification | Acid + EtOH + Cat. | ~89% | Robust substrates; Acid stable. | |

| Acid Chloride | R-COCl + EtOH + Base | Salt (e.g., Py-HCl) | ~65-70% | Reactive; Acid sensitive OK; Base sensitive NO. |

| O-Ethyl Isourea | Acid + Isourea | Diisopropylurea | ~51% | Neutral conditions; Acid/Base sensitive. |

| Mitsunobu | Acid + EtOH + | ~30-40% | Stereoinversion required; Mild conditions. |

*Calculated based on Benzoic Acid

Experimental Protocols

Preparation of O-Ethyl-N,N'-diisopropylisourea

Note: This reagent can be purchased, but in situ preparation or bulk synthesis is common.

-

Reagents: Diisopropylcarbodiimide (DIC, 1.0 equiv), Absolute Ethanol (1.2 equiv), CuCl (0.05 equiv).

-

Procedure:

-

Charge a flame-dried flask with DIC and Ethanol under

. -

Add CuCl catalyst. The solution typically turns green/blue.

-

Stir at room temperature for 24–48 hours. Monitor by IR (disappearance of carbodiimide peak at ~2120

). -

Purification: Distillation under reduced pressure (bp ~65°C at 10 mmHg) yields the O-ethyl isourea as a colorless liquid.

-

Yield: Typically 85–95%.

-

General Esterification Protocol

This protocol describes the alkylation of a carboxylic acid using the prepared isourea.

-

Stoichiometry: Carboxylic Acid (1.0 equiv), O-Ethyl-N,N'-diisopropylisourea (1.2 – 1.5 equiv).

-

Solvent: THF, DCM, or Toluene (0.5 M).

-

Procedure:

-

Dissolve the carboxylic acid in the solvent.[2]

-

Heat to reflux (THF/DCM) or 60–80°C (Toluene).

-

Monitor by TLC/HPLC. Reaction time varies from 2 to 24 hours depending on steric hindrance.

-

Observation: Diisopropylurea (DIU) often precipitates as a white solid upon cooling.

-

-

Workup:

-

Cool the mixture to 0°C to maximize urea precipitation.

-

Filter off the DIU byproduct.

-

Concentrate the filtrate.

-

Purify via flash chromatography (silica gel) if necessary.

-

-

Self-Validating Step: The precipitation of urea is a visual indicator of reaction progress. If no precipitate forms, the reaction has likely not occurred (or the urea is soluble in the chosen solvent).

Strategic Decision Framework

When should you accept 51% Atom Economy? Use this logic flow.

Figure 2: Decision matrix for selecting esterification methodologies based on substrate stability.

Conclusion

Ethyl N,N'-diisopropylcarbamimidate mediated synthesis is a low atom economy process justified only by high chemoselectivity and mild conditions . It is an indispensable tool for late-stage functionalization of complex, fragile pharmaceutical intermediates where yield and purity outweigh raw material cost and mass efficiency. For early-stage or robust substrates, traditional catalytic methods are environmentally and economically superior.

References

-

Mathias, L. J. (1979). "Esterification and alkylation reactions employing isoureas." Synthesis, 1979(08), 561-576. Link

-

Trost, B. M. (1991). "The atom economy—a search for synthetic efficiency."[6][7] Science, 254(5037), 1471-1477. Link

-

Sheldon, R. A. (2018).[8] "The E factor 25 years on: the rise of green chemistry and sustainability." Green Chemistry, 19(1), 18-43. Link

-

Li, X., et al. (2021). "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." Green Chemistry, 23, 1-10. Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 3. O-Ethyl-N,N'-diisopropylisourea [myskinrecipes.com]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 6. acs.org [acs.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]